molecular formula C11H14ClN B13975274 2-(3-Chloro-2-methylphenyl)pyrrolidine

2-(3-Chloro-2-methylphenyl)pyrrolidine

Cat. No.: B13975274
M. Wt: 195.69 g/mol
InChI Key: OZZZQKCPKQISMW-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylphenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 3-chloro-2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylphenyl)pyrrolidine typically involves the reaction of 3-chloro-2-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-2-methylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-(3-chloro-2-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2,4-5,11,13H,3,6-7H2,1H3

InChI Key

OZZZQKCPKQISMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C2CCCN2

Origin of Product

United States

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